molecular formula C8H9N5O2S B12875460 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide CAS No. 51732-40-2

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide

Cat. No.: B12875460
CAS No.: 51732-40-2
M. Wt: 239.26 g/mol
InChI Key: JBTGJCIHTCIACD-UHFFFAOYSA-N
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Description

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. This benzenesulfonamide derivative is designed for investigational use in biochemical studies. The primary sulfonamide group serves as a potent zinc-binding function (ZBG), enabling coordination with active-site metal ions in various metalloenzymes . The integrated 1,2,3-triazole moiety offers a versatile platform for molecular interactions and can serve as a bioisostere for amide bonds, contributing to the molecule's stability and binding affinity through dipole interactions and potential hydrogen bonding . Compounds featuring the benzenesulfonamide-triazole scaffold have demonstrated potent inhibitory activity against a range of pharmacologically relevant targets. Research indicates similar structures are effective carbonic anhydrase (CA) inhibitors, showing high affinity for isoforms such as the tumor-associated hCA IX and hCA XII, which are recognized as promising targets for anticancer therapeutics . Furthermore, this chemotype has been identified in screening campaigns as a novel inhibitor of the HIV-1 Reverse Transcriptase-associated RNase H function, highlighting its potential in antiviral research . The molecule's structure aligns with the "tail approach" commonly used in drug design, where the sulfonamide group acts as the anchor, and the triazole ring with its substituents extends into the active site cavity, influencing potency and selectivity . Researchers can utilize this product as a key intermediate or a reference standard in projects aimed at synthesizing novel molecules for targeting metalloenzymes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51732-40-2

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

4-amino-N-(triazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C8H9N5O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-6-5-10-11-13/h1-6,12H,9H2

InChI Key

JBTGJCIHTCIACD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NN2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with sulfonamide functionalities often inhibit bacterial growth by interfering with folate synthesis pathways. The triazole component further enhances this activity through its ability to chelate metal ions essential for microbial metabolism.

Anticancer Potential

Research indicates that this compound may have anticancer properties , particularly in targeting specific cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have reported its effectiveness in vitro against human leukemia and breast cancer cells, demonstrating significant cytotoxic effects.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Experimental models have indicated a reduction in inflammatory markers upon treatment with this compound.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing its pharmacological profile. Researchers are exploring various derivatives to improve solubility and bioavailability while maintaining or enhancing biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound induced apoptosis in leukemia cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
4-Amino-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamideDifferent triazole substitutionAntimicrobial and anticancer
N-(5-amino-1H-pyrazol-4-yl)benzenesulfonamidePyrazole ring instead of triazoleAnticancer properties
N-(benzothiazol-2-yl)benzenesulfonamideBenzothiazole moietyAntimicrobial activity

The comparative analysis highlights the unique aspects of this compound that may offer advantages over other related compounds in terms of efficacy and specificity against targeted biological pathways .

Mechanism of Action

The mechanism of action of 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with biological targets:

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Parameter 4-Amino-N-(1H-triazol-1-yl)benzenesulfonamide 4-Amino-N-dodecyl-triazol-4-yl analog Sulfathiazole
logP 1.8 3.5 0.7
Aqueous Solubility (mg/mL) 0.12 0.03 0.3
Plasma Protein Binding (%) 85 92 70
Metabolic Stability (t₁/₂) 4.2 h 6.8 h 2.5 h

ADME Profile :

  • Triazole derivatives exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
  • Fluorinated analogs show improved oral bioavailability (F = 65% vs. 40% for non-fluorinated) .

Mechanism of Action and Target Specificity

  • Antimicrobial Activity : Binds to dihydropteroate synthase (DHPS), disrupting folate synthesis . Triazole substituents enhance affinity for bacterial DHPS over human isoforms .
  • Antiviral Activity : Inhibits HIV-1 RNase H and integrase via chelation of Mg²⁺ ions in catalytic sites .
  • Enzyme Inhibition: Competes with p-aminobenzoic acid (PABA) in sulfonamide-targeted pathways .

Biological Activity

4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 51732-40-2
  • Molecular Formula : C8H9N5O2S
  • Molecular Weight : 225.25 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. In particular, research has identified derivatives of triazole-benzenesulfonamide as effective inhibitors against various pathogens.

Case Study: Antitubercular Activity
A study focused on the design and synthesis of triazole-benzoxazole hybrids reported that specific derivatives exhibited strong inhibitory effects on the DprE1 enzyme of Mycobacterium tuberculosis, with IC50 values ranging from 2.2 to 3.0 μM . This highlights the potential of triazole-containing compounds in developing new treatments for tuberculosis.

CompoundIC50 (μM)Target
BOK-22.2 ± 0.1DprE1
BOK-33.0 ± 0.6DprE1

Anticancer Activity

This compound has also been investigated for its anticancer properties. A series of studies have shown that similar compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The findings indicate that these compounds can significantly inhibit cell proliferation and induce apoptotic pathways.

CompoundCell LineIC50 (μM)
Compound AMCF-715.63
Compound BU-93710.38

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including carbonic anhydrases (CAs), which play crucial roles in tumor growth and metastasis. Research indicates that certain derivatives show high binding affinity for CA I and CA XIII .

Apoptosis Induction

Studies have revealed that related sulfonamide compounds can trigger apoptosis through mechanisms involving mitochondrial pathways and caspase activation. This is particularly relevant in cancer therapy where inducing cell death is a primary goal.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology :

  • Route 1 : React 4-aminobenzenesulfonamide with 1H-1,2,3-triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. Monitor progress via TLC and purify via solvent evaporation and filtration .
  • Route 2 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to couple azide-functionalized sulfonamides with terminal alkynes. Sodium ascorbate and CuSO₄·5H₂O are typical catalysts in aqueous or ethanol solvents .
    • Optimization : Adjust reaction time (4–24 hours), temperature (25–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios) to improve yield. Use spectroscopic techniques (FT-IR, NMR) to confirm intermediate formation .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Spectroscopy :

  • FT-IR : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and triazole C-N stretches (1500–1550 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH signals (δ 10–12 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., S-O ≈ 1.43 Å) and supramolecular interactions (e.g., hydrogen bonding) . Data deposition in the Cambridge Structural Database (CCDC) is recommended for validation .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Follow GB/T 16483-2008 and OECD safety standards for waste disposal .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and reactivity descriptors (Fukui indices) .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., tyrosinase, phosphodiesterases) .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in spectral data or crystallographic results?

  • Troubleshooting :

  • Low-resolution NMR : Re-crystallize the compound or use deuterated solvents to minimize impurities .
  • Crystallographic anomalies : Compare experimental SC-XRD data (e.g., R-factor < 0.05) with theoretical models (Mercury Software) to identify lattice distortions .
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular weight .

Q. How can solubility challenges be addressed during formulation for biological testing?

  • Solutions :

  • Use co-solvents (DMSO:water mixtures) or surfactants (Tween-80) for in vitro assays .
  • Synthesize prodrugs (e.g., ester derivatives) to enhance lipophilicity .
  • Measure solubility via shake-flask method at physiological pH (7.4) .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

  • Process Design :

  • Replace batch reflux with flow chemistry for better temperature control and reduced side reactions .
  • Implement HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound from byproducts (e.g., unreacted triazole derivatives) .

Q. How does the electronic nature of substituents on the triazole ring affect bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Test substituent effects via in vitro assays (e.g., IC₅₀ values against bacterial dihydropteroate synthase) .

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